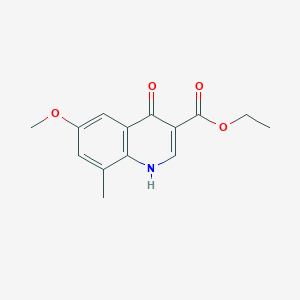

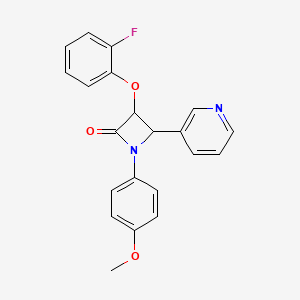

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

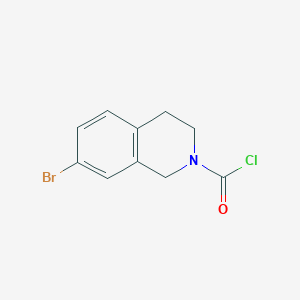

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 384820-98-8 . Its molecular weight is 261.28 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound can be achieved through microwave irradiation . The mixture of the corresponding aniline and diethyl ethoxymethylene malonate in diphenyl ether is irradiated in a monomod microwave reactor in a closed vessel at 225°C, 200W, for 5 minutes . The solid formed is then filtered off, washed with hexane, and purified through recrystallization from DMF .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3, (H,15,16) . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.28 . It is recommended to be stored at a refrigerated temperature .科学的研究の応用

Antibiotic Discovery

Research has uncovered that compounds structurally related to Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate exhibit significant biological activities against bacteria and fungi. For example, a study identified new natural products, including a tetrahydroquinoline derivative, showing high biological activity, which suggests potential applications in developing new antibiotics (Asolkar et al., 2004).

Anti-inflammatory and Neuroprotective Effects

Another study highlighted the isolation of compounds from the mycelia of Hericium erinaceum, where Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate was found to significantly inhibit the production of NO in LPS-activated microglia, indicating anti-inflammatory and neuroprotective potentials (Lin et al., 2018).

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of related quinoline compounds has been extensive. A study described the synthesis of an isolable 4aH-benzocycloheptene derivative, showcasing methods that could be applied to the synthesis and study of this compound derivatives for various applications (Bradbury et al., 1982).

Antimicrobial Agent Development

A study on the synthesis and preparation of derivatives of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents points towards the utility of quinoline derivatives in combating microbial infections. The research highlights the compound's significant to moderate antimicrobial activity against various bacteria and fungi, suggesting the relevance of this compound in similar applications (Abdel-Mohsen, 2014).

特性

IUPAC Name |

ethyl 6-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFULUEVUXMEGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)

![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)

![Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2897717.png)